Hydrochloride Salt vs. Free Base: Solubility and Stability Advantage for Biological Assay Reproducibility
This compound is supplied as the hydrochloride salt form, which is generally expected to exhibit higher aqueous solubility and improved solid-state stability compared to its free base counterpart. The free base analog, 2-(azepan-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole, lacks the protonation on the azepane nitrogen, reducing polarity and potentially limiting solubility in aqueous assay media. While direct solubility measurements for the free base versus the HCl salt of this specific compound are not available from admissible primary sources, the general principle that hydrochloride salt formation of secondary/tertiary amine-containing heterocycles increases aqueous solubility by 1–3 orders of magnitude is well established for structurally related azepane derivatives [1]. This differentiation matters for procurement decisions when compounds are intended for use in aqueous biological assay systems, where inconsistent solubility between salt forms can produce variable concentration-response data.
| Evidence Dimension | Aqueous solubility (qualitative class-level expectation based on salt form) |
|---|---|
| Target Compound Data | Hydrochloride salt form; expected enhanced aqueous solubility (class-level inference based on amine salt chemistry) |
| Comparator Or Baseline | Free base (non-salt) form; expected lower aqueous solubility |
| Quantified Difference | No specific quantitative solubility data available for this compound from admissible sources; class-level expectation: 10- to 1000-fold improvement in aqueous solubility for HCl salts of tertiary amine-containing heterocycles. |
| Conditions | Aqueous buffer systems (class-level generalization) |
Why This Matters
Procurement of the HCl salt rather than the free base directly impacts the compound's suitability for standard biological assay workflows, reducing the need for DMSO or other organic co-solvents that may confound cellular readouts.
- [1] Singh, A. K., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 166, 318–350. View Source
